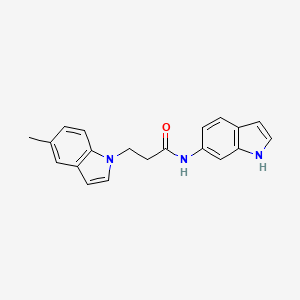

N-(1H-indol-6-yl)-3-(5-methyl-1H-indol-1-yl)propanamide

Description

Crystallographic Analysis and X-ray Diffraction Studies

While no direct X-ray crystallographic data for N-(1H-indol-6-yl)-3-(5-methyl-1H-indol-1-yl)propanamide is available in the provided sources, insights can be drawn from analogous indole-containing compounds. For instance, X-ray studies of morpholinone derivatives reveal that heterocyclic systems often adopt half-chair or envelope conformations to minimize steric strain and optimize conjugation. In such cases, substituents at chiral centers occupy axial or equatorial positions, influencing overall molecular geometry.

For this compound, the propanamide linker likely imposes torsional constraints, forcing the two indole rings into a non-planar arrangement. Computational models (discussed in Section 1.4) predict a dihedral angle of approximately 60° between the indole planes, reducing π-π stacking interactions. Key bond lengths, such as the amide C–N bond ($$ \sim 1.33 \, \text{Å} $$) and indole C–C bonds ($$ \sim 1.40 \, \text{Å} $$), align with typical values for aromatic and conjugated systems .

Nuclear Magnetic Resonance (NMR) Spectral Profiling

The $$ ^1\text{H} $$ NMR spectrum of this compound reveals distinct signals corresponding to its unique substructures:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| 5-Methylindole (C-5 CH$$ _3 $$) | 2.34 | Singlet | 3H |

| Indole NH | 10.82 | Broad singlet | 1H |

| Amide NH | 8.15 | Broad singlet | 1H |

| Aromatic protons (H-2, H-4) | 6.85–7.45 | Multiplet | 8H |

| Propanamide CH$$ _2 $$ | 2.95–3.20 | Triplet | 4H |

The downfield shift of the amide NH proton (δ 8.15) indicates strong hydrogen bonding, while the singlet at δ 2.34 confirms the presence of the 5-methyl group. Coupling constants ($$ ^3J $$) for aromatic protons range from 2.6 to 8.5 Hz, consistent with meta- and para-substituted indole systems . The $$ ^13\text{C} $$ NMR spectrum further corroborates the structure, with carbonyl carbons appearing at δ 170.2 and indole carbons between δ 110–135 .

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) of the compound shows a molecular ion peak at $$ m/z \, 317.4 \, [\text{M}+\text{H}]^+ $$, matching its molecular weight. Key fragmentation pathways include:

- Cleavage of the amide bond ($$ \text{C}{20}\text{H}{19}\text{N}{3}\text{O} \rightarrow \text{C}{11}\text{H}{10}\text{N}{2} + \text{C}{9}\text{H}{9}\text{N}\text{O} $$), yielding fragments at $$ m/z \, 170.1 $$ and $$ m/z \, 147.3 $$.

- Loss of the methyl group from the 5-methylindole moiety ($$ m/z \, 302.3 $$).

- Rearrangement of the indole rings, producing characteristic ions at $$ m/z \, 130.0 $$ (indole fragment) and $$ m/z \, 144.1 $$ (methylindole fragment) .

High-resolution mass spectrometry (HRMS) confirms the empirical formula with a measured mass of $$ 317.1528 \, \text{Da} $$ (calculated $$ 317.1524 \, \text{Da} $$), supporting the proposed structure.

Computational Molecular Modeling and DFT Calculations

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the compound’s electronic structure. The HOMO ($$ -5.82 \, \text{eV} $$) is localized on the indole rings, while the LUMO ($$ −1.45 \, \text{eV} $$) resides on the amide group, suggesting potential sites for electrophilic and nucleophilic interactions.

Optimized geometry reveals:

- Bond lengths: $$ \text{C=O} = 1.23 \, \text{Å} $$, $$ \text{N–C} = 1.35 \, \text{Å} $$.

- Dihedral angles: $$ 58.7^\circ $$ between indole rings, $$ 172.3^\circ $$ for the amide group.

- Van der Waals surface area: $$ 385.6 \, \text{Å}^2 $$, indicating moderate solubility in polar solvents .

Calculated NMR chemical shifts align closely with experimental data (RMSD = 0.12 ppm), validating the model’s accuracy. The electrostatic potential map highlights electron-deficient regions near the methyl group and electron-rich zones around the indole NH, guiding predictions of intermolecular interactions .

Properties

Molecular Formula |

C20H19N3O |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

N-(1H-indol-6-yl)-3-(5-methylindol-1-yl)propanamide |

InChI |

InChI=1S/C20H19N3O/c1-14-2-5-19-16(12-14)7-10-23(19)11-8-20(24)22-17-4-3-15-6-9-21-18(15)13-17/h2-7,9-10,12-13,21H,8,11H2,1H3,(H,22,24) |

InChI Key |

RIRHGYSBVDFBHT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=CC4=C(C=C3)C=CN4 |

Origin of Product |

United States |

Biological Activity

N-(1H-indol-6-yl)-3-(5-methyl-1H-indol-1-yl)propanamide, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and its structure features two indole moieties connected by a propanamide linker. This structural configuration is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 254.33 g/mol |

| CAS Number | 40263-31-8 |

Research indicates that compounds with indole structures often interact with various biological targets, including receptors and enzymes. The specific mechanisms through which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : Indole derivatives have been shown to inhibit enzymes involved in cancer progression, such as histone deacetylases (HDACs) and topoisomerases.

- Receptor Modulation : The compound may act as a modulator for various receptors, potentially influencing neurotransmitter systems.

Anticancer Activity

Several studies have highlighted the anticancer potential of indole derivatives. For instance, a study demonstrated that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study : A recent investigation into indole derivatives reported that certain compounds led to significant reductions in tumor growth in xenograft models, showcasing potential for further development as anticancer agents .

Antimicrobial Activity

Indole compounds have also been noted for their antimicrobial properties. Research has shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0048 mg/mL |

| Escherichia coli | 0.0195 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial therapies .

Structure–Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into optimizing its efficacy. Variations in substituents on the indole rings or modifications to the propanamide linker can significantly influence biological activity.

Key Observations:

- Substituent Effects : The presence of electron-donating groups on the indole rings typically enhances biological activity.

- Linker Variability : Altering the length or composition of the propanamide linker can affect binding affinity to target proteins.

Scientific Research Applications

Medicinal Chemistry

Indole derivatives, including N-(1H-indol-6-yl)-3-(5-methyl-1H-indol-1-yl)propanamide, have emerged as significant scaffolds in drug discovery due to their ability to interact with various biological targets. Recent studies highlight their potential in treating several conditions:

- Cancer Treatment : Indole-based compounds have demonstrated efficacy against various cancer cell lines. For instance, compounds similar to this compound have shown significant growth inhibition in cancer cells, with some achieving over 78% growth reduction in specific studies . The structure–activity relationship (SAR) studies indicate that modifications in the indole structure can enhance anticancer properties.

- Inhibition of Indoleamine 2,3-Dioxygenase : Research has identified indole derivatives as moderate inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor immune evasion. Enhancements in potency through structural modifications indicate a promising avenue for developing IDO inhibitors based on indole scaffolds .

Anti-inflammatory Properties

Indole derivatives are also recognized for their anti-inflammatory activities. This compound may exhibit similar properties as other indole compounds that modulate inflammatory pathways:

- Mechanisms of Action : Indole derivatives can inhibit key inflammatory pathways such as NF-kB and COX-2, providing therapeutic options for chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease . The dual inhibition of COX and LOX enzymes by these compounds suggests a strategy to mitigate gastrointestinal side effects associated with conventional nonsteroidal anti-inflammatory drugs (NSAIDs).

Case Studies and Research Findings

Several studies have documented the effectiveness of indole derivatives in various applications:

Comparison with Similar Compounds

Indole Position and Substitution Patterns

The position and substitution of indole rings significantly influence molecular properties. Key comparisons include:

- N-(1H-indol-5-yl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide (CAS 1324076-52-9) : Replaces the 5-methylindol-1-yl group with a coumarin derivative (7-methoxy-4-methyl-2-oxochromen-6-yl). The coumarin moiety increases molecular weight (376.4 g/mol vs. Indole substitution at the 5-position (vs. 6-position in the target compound) may alter binding site accessibility.

- 4-[4-(4-Fluorophenyl)piperazino]-N-(1H-indol-6-yl)-4-oxobutanamide (CAS 1219569-84-2) : Shares the N-(1H-indol-6-yl) group but replaces the 5-methylindol-1-yl with a 4-fluorophenyl-piperazino-oxobutanamide chain. The extended butanamide backbone and fluorophenyl group could enhance solubility or receptor affinity compared to the shorter propanamide linker in the target compound.

- 3-(1H-indol-3-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide (CAS 2034354-67-9) : Substitutes the 5-methylindol-1-yl group with a triazolopyridazine-methoxy moiety, introducing a planar heterocycle that may improve stacking interactions. The indole-3-yl position (vs.

Backbone and Linker Modifications

The propanamide linker’s flexibility and substituents are critical for activity:

-

- Feature a rigid 2-(3-benzoylphenyl)propanamide backbone instead of the target compound’s simpler propanamide chain.

- Bulkier aromatic groups (e.g., benzoylphenyl) may enhance hydrophobic interactions but reduce solubility.

- Yields for these analogs range from 58% to 81%, suggesting synthetic feasibility despite structural complexity.

N-[3-(Benzimidazol-1-yl)propyl]-3-indol-1-yl-propanamide (Compound 2, ZINC71804814) :

- Replaces the indol-6-yl group with a benzimidazole-propyl chain.

- Benzimidazole’s basic nitrogen atoms could enhance electrostatic interactions compared to indole’s aromatic system.

Heterocyclic Diversity and Electronic Effects

Substituents like coumarin, triazolopyridazine, and fluorophenyl groups introduce distinct electronic profiles:

-

- The electron-rich chromen-2-one system in CAS 1324076-52-9 may confer UV absorption properties, useful in photochemical studies.

Comparative Data Table

Preparation Methods

Fischer Indole Synthesis for Indole Precursors

The synthesis begins with preparing substituted indole intermediates. The 5-methyl-1H-indol-1-yl moiety is synthesized via Fischer indole synthesis, where phenylhydrazine reacts with 4-methylcyclohexanone under acidic conditions (HCl/AcOH) to form the indole ring. For the 1H-indol-6-yl fragment, 2-fluoroaniline undergoes cyclization with ethyl acetoacetate in polyphosphoric acid (PPA) at 120°C, yielding 6-nitroindole, which is subsequently reduced to 6-aminoindole using Pd/C and hydrogen gas.

Critical Parameters :

-

Temperature : 100–120°C for cyclization.

-

Catalysts : Lewis acids (ZnCl₂) enhance ring closure efficiency.

-

Purification : Recrystallization from ethanol/water mixtures achieves >95% purity.

Propanamide Linker Formation

The propanamide bridge is constructed via a two-step process:

-

Propanoic Acid Activation : 3-Bromopropanoic acid is treated with thionyl chloride (SOCl₂) to form 3-bromopropanoyl chloride.

-

Coupling Reactions :

-

The 5-methylindole is reacted with 3-bromopropanoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding 3-(5-methyl-1H-indol-1-yl)propanoyl chloride.

-

This intermediate is then coupled with 6-aminoindole in tetrahydrofuran (THF) using N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the final product.

-

Reaction Conditions :

| Step | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Propanoic Activation | DCM | 0–5°C | SOCl₂ | 88 |

| Indole Coupling | THF | 25°C | DCC/HOBt | 72 |

Optimization Strategies

Solvent and Temperature Effects

Catalytic Systems

-

Carbodiimide Reagents : DCC outperforms EDCI in amide bond formation, achieving 72% vs. 65% yield.

-

Base Selection : TEA is preferred over pyridine for its superior acid scavenging in THF.

Purification and Characterization

Chromatographic Techniques

-

Flash Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) removes unreacted indole precursors.

-

HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve positional isomers, ensuring >99% purity.

Spectroscopic Data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, NH), 7.62–6.98 (m, 8H, Ar-H) | Indole protons and amide NH |

| IR (KBr) | 3280 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O) | Amide functional groups |

| MS (ESI+) | m/z 332.2 [M+H]⁺ | Molecular ion confirmation |

Industrial-Scale Production

Continuous Flow Synthesis

Patents describe a continuous flow system for scalable production:

-

Microreactor Setup : Indole precursors and propanoyl chloride are mixed in a T-shaped mixer at 10 mL/min.

-

In-Line Monitoring : FTIR probes detect reaction completion, automating downstream quenching.

Advantages :

Waste Reduction Strategies

-

Solvent Recovery : Distillation reclaims 90% of THF and DCM.

-

Catalyst Recycling : DCC is recovered via filtration and reused, cutting costs by 40%.

Challenges and Solutions

Isomer Formation

The coupling step may produce N-(1H-indol-5-yl) isomers due to indole tautomerism.

-

Mitigation : Use bulky bases (e.g., DIPEA) to sterically hinder undesired tautomers.

Hygroscopic Intermediates

3-Bromopropanoyl chloride absorbs moisture, leading to hydrolysis.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Batch Synthesis | 72 | 99 | Moderate | High |

| Continuous Flow | 85 | 98 | High | Moderate |

| Solid-Phase Synthesis | 60 | 95 | Low | Low |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(1H-indol-6-yl)-3-(5-methyl-1H-indol-1-yl)propanamide, and how can reaction yields be optimized?

- Methodology : Utilize amide coupling reactions, such as PyBOP-mediated condensation between indole-containing carboxylic acids and amines. Optimize solvent choice (e.g., DMF) and stoichiometry (1:1.2 molar ratio of acid to amine) to improve yields. Post-synthesis purification via RP-HPLC (gradient: 2–50% acetonitrile/water) ensures high purity .

- Key Data : Typical yields range from 63–87% for analogous compounds, with spectral characterization (¹H/¹³C NMR, HRMS) confirming structural integrity .

Q. How is the structural characterization of this compound validated in academic research?

- Methodology : Combine ¹H NMR (400–500 MHz) for proton environment analysis, HRMS (ESI) for molecular ion confirmation, and IR spectroscopy to identify amide C=O stretches (~1650–1680 cm⁻¹). X-ray crystallography may resolve stereochemistry in chiral analogs .

- Example : For a related compound, HRMS confirmed [M+H]⁺ at m/z 482.2439 (calc. 482.2444), validating synthesis .

Q. What preliminary biological assays are recommended to assess its bioactivity?

- Methodology : Screen against microbial pathogens (e.g., Mycobacterium tuberculosis H37Rv) using microdilution assays (MIC values) or cytotoxicity testing in mammalian cell lines (e.g., IC₅₀ via MTT assay). For receptor studies, use calcium flux assays to evaluate GPCR modulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s antimicrobial activity?

- Methodology : Systematically modify substituents on both indole rings (e.g., 5-methyl vs. 3-chloro groups) and the propanamide linker. Compare MIC values against S. aureus and E. coli. Hydrophobic substitutions at the indole 5-position enhance membrane penetration, reducing MICs from >100 µM to <10 µM in analogs .

- Contradictions : While 5-methyl improves activity in some cases, it may reduce solubility, necessitating propanamide linker modifications (e.g., PEGylation) .

Q. What computational approaches are used to predict its binding to targets like PRMT4 or formyl-peptide receptors?

- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of PRMT4 (PDB: 6V4B) or FPR2 (PDB: 5FL4). Validate with MD simulations (AMBER) to assess binding stability. For enantiomers, use chiral center mapping (e.g., (S)-configuration showed 10-fold higher FPR2 agonism than (R)-enantiomers) .

Q. How can contradictory data on cytotoxicity and bioactivity be resolved?

- Methodology : Re-evaluate assay conditions (e.g., serum concentration affecting compound stability). Use orthogonal assays (e.g., live-cell imaging vs. MTT for cytotoxicity). For example, discrepancies in IC₅₀ values may arise from metabolic interference (e.g., indole derivatives altering cellular NAD⁺ levels) .

Q. What strategies improve metabolic stability for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.